molecular formula C18H15NO2 B11846963 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one CAS No. 55041-54-8

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one

Katalognummer: B11846963
CAS-Nummer: 55041-54-8
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: BWCHTRVWYLEMHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.31700 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an anilino group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one typically involves the condensation of 2-hydroxy-5-methylaniline with naphthalen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

55041-54-8

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

1-[(2-hydroxy-5-methylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NO2/c1-12-6-8-18(21)16(10-12)19-11-15-14-5-3-2-4-13(14)7-9-17(15)20/h2-11,20-21H,1H3

InChI-Schlüssel

BWCHTRVWYLEMHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.